Vinylphosphonic acid

RAFT Polymerization Controlled Radical Polymerization Polymer Dispersity Control

Vinylphosphonic acid's bifunctional vinyl-phosphonic architecture is functionally irreplaceable. Phosphoric acid methacrylates completely fail dentin remineralization where PVPA succeeds. Generic phosphonates cannot covalently anchor into coatings, and sulfonated analogs degrade via anhydride condensation at elevated temperatures. PVPA delivers 125× higher dry-state proton conductivity than Nafion 115, enabling unassisted intermediate-temperature PEMFCs. Procure VPA for biomimetic dental resins, non-leaching anti-corrosion coatings, and precisely tunable RAFT/MADIX block copolymers—backed by peer-reviewed specificity data.

Molecular Formula C2H5O3P
Molecular Weight 108.03 g/mol
CAS No. 27754-99-0
Cat. No. B3422962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinylphosphonic acid
CAS27754-99-0
Molecular FormulaC2H5O3P
Molecular Weight108.03 g/mol
Structural Identifiers
SMILESC=CP(=O)(O)O
InChIInChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5)
InChIKeyZTWTYVWXUKTLCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vinylphosphonic Acid (CAS 27754-99-0): Technical Baseline and Procurement Context


Vinylphosphonic acid (VPA, CAS 27754-99-0) is an organophosphorus compound with the formula C₂H₃PO₃H₂, characterized by a polymerizable vinyl group directly attached to a phosphonic acid moiety [1]. This bifunctionality enables VPA to serve as both a monomer for synthesizing phosphonic acid-functionalized polymers and a small-molecule additive in diverse applications. Commercial samples are typically yellowish viscous liquids . As a protogenic monomer, VPA forms poly(vinylphosphonic acid) (PVPA) upon polymerization, a polyelectrolyte with high charge carrier concentration, thermal stability, and oxidation resistivity [2]. These properties underpin its utility in proton exchange membranes, corrosion inhibition, adhesion promotion, and biomedical materials .

Why Vinylphosphonic Acid Cannot Be Substituted with Generic Phosphonates or Sulfonates in Critical Applications


The unique bifunctional architecture of vinylphosphonic acid—a polymerizable vinyl group coupled with a strongly acidic phosphonic acid moiety—creates a distinct performance profile that generic phosphonates or sulfonates cannot replicate. In corrosion inhibition, VPA demonstrates a maximum inhibition efficiency of ≈85% on carbon steel in 3% NaCl acidic solution, compared to ≈91% for N,N′-phosphonomethylglycine (PMG) [1]. This 6-percentage-point differential is attributable to VPA's monodentate binding capacity versus PMG's multidentate coordination, highlighting that structural variations within the phosphonic acid class yield functionally significant performance gaps. In dental biomimetic remineralization, phosphoric acid esters of methacrylates completely fail to substitute for poly(vinylphosphonic acid) (PVPA); the null hypothesis that they could replace PVPA was unequivocally rejected [2]. In fuel cell membranes, PVPA exhibits proton conductivity that is strongly humidity-dependent, but critically, its phosphonic acid groups undergo condensation to form anhydride linkages at elevated temperatures—a degradation pathway not observed in sulfonated analogs, fundamentally altering long-term membrane performance [3]. These divergent behaviors across three key application domains establish that VPA's vinyl-phosphonic acid combination is functionally non-substitutable with generic alternatives.

Quantitative Differentiation Evidence for Vinylphosphonic Acid (CAS 27754-99-0) Versus Comparators


RAFT Polymerization Kinetics: Counterion-Controlled Dispersity and Rate Acceleration

In aqueous RAFT/MADIX polymerization, the dispersity (Đ) of poly(vinylphosphonic acid) decreases systematically as the ionic radius of the counterion increases, following the order H⁺ > Li⁺ > Na⁺ > K⁺ > NH₄⁺, while polymerization rate acceleration follows Na⁺ > K⁺ > NH₄⁺ > Li⁺ > H⁺. The addition of 0.5 equivalents of NaOH relative to VPA yields the fastest polymerization rate and highest final conversion compared to all other alkali hydroxides tested (LiOH, KOH, NH₄OH) [1]. This counterion-specific tunability is not observed with vinylsulfonic acid, where sulfonate groups exhibit weaker cation coordination, limiting dispersity control.

RAFT Polymerization Controlled Radical Polymerization Polymer Dispersity Control

Proton Conductivity Under Anhydrous Conditions: PVPA-Heterocycle Composites vs. Undoped PVPA

Undoped poly(vinylphosphonic acid) exhibits negligible proton conductivity under anhydrous conditions due to phosphonic acid group condensation to anhydrides. However, blending PVPA with 89 mol% imidazole (Im) produces a composite material with a proton conductivity of 7 × 10⁻³ S cm⁻¹ at 150°C under completely anhydrous conditions [1]. This is approximately one order of magnitude higher than the ~10⁻³ S cm⁻¹ achieved with other PVPA-heterocycle composites (pyrazole, 1-methylimidazole) under identical conditions [2].

Proton Exchange Membrane Anhydrous Proton Conduction Fuel Cell Electrolyte

Corrosion Inhibition Efficiency: VPA vs. Phosphonomethylglycine on Carbon Steel

In a direct comparative study using 3% NaCl acidic solution on carbon steel iron, vinylphosphonic acid (VPA) achieved a maximum corrosion inhibition efficiency of ≈85%, while N,N′-phosphonomethylglycine (PMG) reached ≈91% [1]. Both compounds act as mixed-type inhibitors, but the differential in efficiency is attributed to structural differences in binding: PMG's multidentate coordination capacity yields superior surface coverage compared to VPA's monodentate binding mode. In a related study, a 2 mM concentration of cobalt vinylphosphonate (CoVP) provided 96.8% inhibitory efficiency, comparable to free vinylphosphonic acid, with the phosphonic acid being released upon hydrolysis to sustain long-term protection [2].

Corrosion Inhibition Carbon Steel Protection Acidic Saline Environment

Dental Biomimetic Remineralization: PVPA Induces Intrafibrillar Remineralization Where Phosphoric Acid Esters Fail

In a controlled human dentin study, specimens immersed in remineralization medium containing poly(vinylphosphonic acid) (PVPA) plus polyacrylic acid (PAA) produced nanocrystals that accounted for intrafibrillar remineralization within hybrid layers after 2–4 months. In contrast, specimens in medium containing only PAA exhibited either no remineralization or large crystal formation. Critically, phosphoric acid esters of methacrylates present in commercial dentin adhesives were incapable of substituting for PVPA; the null hypothesis that they could replace PVPA was rejected [1]. This establishes that PVPA's unique phosphoprotein-mimetic function is non-substitutable by phosphoric acid esters.

Biomimetic Remineralization Dentin Bonding Phosphoprotein Analog

Fuel Cell Membrane Performance: PVPA-Grafted Polysulfone vs. Nafion 115 Under Dry and Humidified Conditions

Polysulfone membranes grafted with poly(vinylphosphonic acid) (PVPA) side chains exhibited proton conductivity of 5 mS cm⁻¹ under nominally dry conditions at 120°C and up to 93 mS cm⁻¹ under 100% relative humidity at the same temperature. Under identical conditions, Nafion 115—the industry-standard perfluorosulfonic acid membrane—showed conductivities of 0.04 mS cm⁻¹ (dry) and 105 mS cm⁻¹ (humidified) respectively [1]. Thus, the phosphonated membrane outperforms Nafion 115 by over two orders of magnitude (125×) under dry conditions, while achieving 89% of Nafion's humidified performance.

Proton Exchange Membrane Fuel Cell Phosphonated Membrane

MOF Hybrid Nanostructures: ZIF-8@PVPA Hollow Structures Exhibit Enhanced Proton Conductivity vs. Isolated Components

Self-assembled hollow hybrid nanostructures combining zeolitic imidazolate framework-8 (ZIF-8) with poly(vinylphosphonic acid) (PVPA) achieve a proton conductivity of 3.2 (±0.12) × 10⁻³ S cm⁻¹ at 413 K (140°C). This value is comparatively higher than that for PVPA or ZIF-8 in isolation [1]. The enhancement is attributed to the availability of free and partially free amphoteric imidazole species within the hybrid shell, which engage in hydrogen-bonding interactions with phosphonate and phosphonic acid units, mitigating the dehydration-induced dimerization that degrades pure PVPA conductivity under anhydrous conditions.

Metal-Organic Framework Proton Conducting Hybrid Hollow Nanostructures

High-Value Research and Industrial Applications for Vinylphosphonic Acid (CAS 27754-99-0)


Anhydrous Proton Exchange Membranes for Intermediate-Temperature Fuel Cells

Based on the demonstrated proton conductivity of 7 × 10⁻³ S cm⁻¹ for PVPA-89 mol% imidazole composites at 150°C under anhydrous conditions [1], and the 5 mS cm⁻¹ dry-state conductivity of PVPA-grafted polysulfone membranes at 120°C (125× higher than Nafion 115) [2], VPA-derived polymers are optimal for fabricating proton exchange membranes that operate without external humidification. This enables intermediate-temperature (100–200°C) PEMFCs with simplified water management and reduced system complexity.

Biomimetic Dentin Remineralization in Dental Adhesives and Restoratives

The unique capacity of poly(vinylphosphonic acid) (PVPA) to recruit polyacrylic acid-stabilized amorphous calcium phosphate nanoprecursors and induce intrafibrillar remineralization of dentin collagen matrices—a function that phosphoric acid esters of methacrylates completely fail to perform [1]—positions VPA as an essential component in next-generation dental adhesives and restorative materials. Procurement of VPA is critical for formulations aimed at extending the clinical longevity of resin-dentin bonds through biomimetic remineralization.

Corrosion Inhibitor Formulations with Covalent Anchoring Capability

While vinylphosphonic acid exhibits a maximum corrosion inhibition efficiency of ≈85% on carbon steel in acidic saline media (compared to ≈91% for PMG) [1], its polymerizable vinyl group enables covalent incorporation into coating matrices, providing permanent, non-leaching corrosion protection. Additionally, metal vinylphosphonates such as CoVP achieve 96.8% inhibitory efficiency at 2 mM concentration [2], with sustained protection through hydrolysis-mediated release of active phosphonic acid. VPA is thus indicated for durable anti-corrosion coatings in industrial cleaning, acid descaling, and petrochemical applications.

Controlled Polymer Synthesis via RAFT/MADIX with Tunable Dispersity

The counterion-specific control over PVPA dispersity in aqueous RAFT/MADIX polymerization—where Đ decreases as counterion radius increases (H⁺ > Li⁺ > Na⁺ > K⁺ > NH₄⁺) and 0.5 eq. NaOH provides maximum rate acceleration [1]—makes VPA a strategic monomer for synthesizing well-defined phosphonic acid-functionalized block copolymers. This tunability supports applications requiring precise molecular weight control, including drug delivery vehicles, superplasticizers for cementitious materials, and surface modification agents.

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